molecular formula C6H5BrFN B133542 2-Bromo-6-fluoroaniline CAS No. 65896-11-9

2-Bromo-6-fluoroaniline

Cat. No.: B133542
CAS No.: 65896-11-9
M. Wt: 190.01 g/mol
InChI Key: ALZFPYUPNVLVQM-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoroaniline: is an organic compound with the chemical formula C6H5BrFN . It is characterized by the presence of bromine and fluorine atoms attached to an aniline ring. This compound is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-fluoroaniline . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the physiological environment within the body, including the presence of other drugs or diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Sulfonation and Bromination Method:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Comparison with Similar Compounds

  • 2-Bromo-6-fluorobenzenamine
  • 2-Bromo-6-fluoronitrobenzene
  • 2-Bromo-6-fluorobenzaldehyde

Uniqueness:

Biological Activity

2-Bromo-6-fluoroaniline, a halogenated aniline derivative, has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Its unique molecular structure, characterized by the presence of both bromine and fluorine atoms, enhances its reactivity and interaction with biological systems, making it a valuable compound in various research fields.

  • Chemical Formula : C6_6H5_5BrFN
  • CAS Number : 65896-11-9
  • Molecular Structure : The compound consists of a benzene ring substituted with a bromine atom at the 2-position and a fluorine atom at the 6-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The halogen substituents enhance lipophilicity and alter binding affinities, which can lead to modulation of various biological pathways. This compound has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Antimicrobial Activity

Research indicates that halogenated anilines, including this compound, possess significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

  • Bacteria : Exhibits activity against Gram-positive and Gram-negative bacteria.
  • Fungi : Demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger .

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This action may be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Properties

This compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Bromination of o-Fluoroaniline : Utilizing bromination reagents such as bromine or sodium bromide under controlled conditions.
  • Sulfonylation and Amidation : A more complex route involves protecting the amino group of o-fluoroaniline followed by sulfonylation and amidation reactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans16
Aspergillus niger64

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50_{50} values ranging from 10 to 20 µM depending on the cell line. This suggests its potential as a lead compound for further anticancer drug development.

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments are crucial. The compound has been reported to cause skin irritation and respiratory issues upon exposure. Proper handling protocols should be followed in laboratory settings to mitigate risks associated with its use .

Properties

IUPAC Name

2-bromo-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZFPYUPNVLVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382366
Record name 2-Bromo-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65896-11-9
Record name 2-Bromo-6-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65896-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenamine, 2-bromo-6-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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